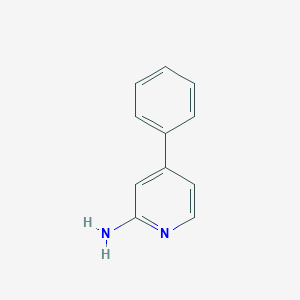

2-Amino-4-phenylpyridine

概要

説明

2-Amino-4-phenylpyridine (CAS: 60781-83-1) is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 2 and a phenyl group at position 4 . Its molecular formula is $ \text{C}{11}\text{H}{10}\text{N}_2 $, and it serves as a critical intermediate in synthesizing pharmacologically active molecules and agrochemicals. Notably, derivatives of this compound have been implicated in herbicide resistance mechanisms, such as mutations in 2mEPSPS (this compound synthase) that reduce glyphosate binding while maintaining enzymatic activity in aromatic amino acid synthesis . The compound’s structural versatility allows for diverse substitutions, enabling tailored physicochemical and biological properties for applications in drug discovery and materials science.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-phenylpyridine can be achieved through several methods. One common approach involves the reaction of acetophenone oxime, an aldehyde, and malononitrile under solvent-free conditions. This one-pot synthesis yields 2-amino-4,6-diarylpyridine derivatives in good to high yields .

Another method involves the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran at room temperature, followed by treatment with acetic anhydride at elevated temperatures. This method allows for the synthesis of 2-substituted pyridines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings may vary depending on the desired application and production scale.

化学反応の分析

Types of Reactions: 2-Amino-4-phenylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reducing agent used.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

科学的研究の応用

Pharmaceutical Applications

2-Amino-4-phenylpyridine serves as an important intermediate in the synthesis of several pharmaceutical agents. Its derivatives exhibit a range of biological activities, making it a valuable compound in drug development.

Antimicrobial and Anti-inflammatory Properties

Research indicates that derivatives of this compound possess potential antimicrobial and anti-inflammatory properties. For instance, studies have shown that certain pyridine derivatives can act as substitutes for existing antibiotics, particularly against resistant strains of Escherichia coli .

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines. These compounds were found to inhibit the accumulation of prion proteins in infected cells and showed potential as new antibiotics amid rising drug resistance .

Material Science Applications

In materials science, this compound is explored for its role in photopolymerization processes and as a fluorescent probe.

Photopolymerization

Derivatives of this compound have been identified as effective accelerators for cationic photopolymerization processes. They demonstrate high sensitivity compared to traditional fluorescent probes used in polymer monitoring .

Data Table: Performance Comparison of Photopolymerization Probes

| Probe Type | Sensitivity Level | Application Area |

|---|---|---|

| 7-Diethylamino-4-methylcoumarin | Moderate | General polymerization monitoring |

| 2-Amino-4,6-diphenyl-pyridine | High | Free radical and thiol-ene polymerization |

Agricultural Applications

The potential for this compound derivatives in agriculture is being explored, particularly for their insecticidal properties.

Insecticidal Activity

Research is ongoing to develop new heterocyclic compounds derived from this compound that exhibit high insecticidal activity. These compounds could provide alternatives to existing pesticides, addressing environmental concerns associated with traditional agricultural chemicals .

Additional Biological Activities

Beyond its primary applications, this compound has shown promise in various other therapeutic areas:

Neurological Disorders

Recent studies suggest that pyridine derivatives may serve as potential treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to modulate receptor functions positions them as candidates for further research in neuropharmacology .

作用機序

The mechanism of action of 2-Amino-4-phenylpyridine involves its interaction with specific molecular targets and pathways. For instance, in materials science, the compound’s ability to form nonlinear optical crystals is attributed to its unique molecular structure, which allows for efficient light interaction and transmission. In pharmaceuticals, the compound’s biological activity may involve inhibition of specific enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects .

類似化合物との比較

Structural Features

Pyridine derivatives vary based on substituent type, position, and electronic effects. Key structural analogs include:

- 2-Amino-4-methylpyridine (CAS: 695-34-1): Methyl group at position 4 enhances electron density on the pyridine ring, increasing basicity compared to phenyl substituents .

- 2-Amino-4-ethoxypyridine: Ethoxy group (-OCH$2$CH$3$) provides electron-donating resonance effects, influencing solubility and reactivity .

- 2-Amino-5-phenylpyridine (CAS: 33421-40-8): Positional isomer with phenyl at position 5, leading to distinct electronic and steric profiles .

- 2-Amino-4-(4-fluorophenyl)pyridine: Fluorine substitution on the phenyl ring enhances electronegativity and metabolic stability .

Physicochemical Properties

Substituents significantly impact melting points (M.P.), solubility, and molecular weight (Table 1). For example:

- Electron-withdrawing groups (e.g., -NO$_2$, -Cl): Increase polarity and M.P. (e.g., derivatives in show M.P. 272–292°C) .

- Bulkier substituents (e.g., -OCH$_3$, gem-dimethyl): Elevate M.P. due to crystal packing efficiency (e.g., Q12: M.P. 288–292°C) .

- Hydrophobic groups (e.g., phenyl, ethyl): Reduce aqueous solubility but enhance lipid membrane permeability .

Data Tables

Table 1: Comparative Analysis of 2-Amino-4-phenylpyridine and Analogous Compounds

生物活性

2-Amino-4-phenylpyridine (2-APP) is an organic compound characterized by a pyridine ring with an amino group at the 2-position and a phenyl group at the 4-position. Its unique structure has led to interest in its biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of 2-APP, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound has the molecular formula CHN\ and a molecular weight of approximately 170.21 g/mol. The compound's structure allows it to engage in various chemical reactions, including nucleophilic substitutions and condensation reactions, which are essential for its biological activity.

Biological Activity Overview

Research indicates that 2-APP exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that 2-APP and its derivatives have potential antimicrobial properties against various pathogens. For instance, derivatives have been evaluated for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .

- Anticancer Properties : The compound has also garnered attention for its anticancer potential. Some derivatives have been reported to inhibit tubulin polymerization, a critical process in cancer cell division, suggesting a mechanism for its anticancer effects. For example, derivatives of 2-APP have shown significant activity against non-small cell lung cancer cell lines .

Despite the promising biological activities, detailed mechanisms of action for 2-APP remain under-explored. However, some insights can be drawn from studies on similar compounds:

- Inhibition of Tubulin Polymerization : Research has indicated that certain derivatives can disrupt microtubule formation, which is vital for mitosis in cancer cells.

- Interaction with Biological Targets : Binding affinity studies suggest that 2-APP may interact with specific receptors or enzymes, although detailed investigations are still needed to elucidate these interactions fully .

Case Studies

A few notable studies highlight the biological activity of 2-APP:

- Antimicrobial Efficacy : A study conducted on various pyridine derivatives demonstrated that compounds structurally related to 2-APP exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against resistant strains of bacteria .

- Cancer Cell Line Studies : In vitro assays showed that specific derivatives had potent inhibitory effects on growth in glioblastoma cell lines, outperforming known treatments such as Osimertinib .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contextualized through comparison with structurally similar compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-5-phenylpyridine | Amino group at position 2, phenyl at position 5 | Exhibits different biological activity |

| 4-Amino-3-phenylpyridine | Amino group at position 4 | Different reactivity patterns |

| 3-Amino-4-phenylpyridine | Amino group at position 3 | Distinct interaction profiles |

This table illustrates how variations in substituent positions on the pyridine ring affect the biological properties of these compounds.

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, several avenues for future research are suggested:

- Mechanistic Studies : Further investigations into the molecular mechanisms underlying its antimicrobial and anticancer activities are essential.

- Synthesis of Derivatives : Developing new derivatives through structural modifications could enhance potency and selectivity against specific targets.

- In Vivo Studies : Translating findings from in vitro studies to in vivo models will be crucial for assessing the therapeutic potential of 2-APP and its derivatives.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Amino-4-phenylpyridine, and how do they influence experimental design?

- Answer : The compound (CAS 60781-83-1, C₁₁H₁₀N₂, MW 170.21 g/mol) is a pyridine derivative with a phenyl substituent. Its solubility varies by solvent: polar aprotic solvents like DMF and alcohols enhance solubility, while non-polar solvents (e.g., petroleum ether) show limited dissolution . Melting points and stability should be verified via differential scanning calorimetry (DSC) during pre-experimental characterization. These properties dictate solvent selection for synthesis, purification (e.g., recrystallization), and biological assays.

Q. How can researchers synthesize this compound with high purity, and what catalytic conditions optimize yield?

- Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, potassium fluoride (KF) catalysis in solvent systems like dichloromethane can enhance reaction efficiency for pyridine derivatives . Post-synthesis, purity is confirmed via HPLC (≥98%) and NMR (¹H/¹³C) to detect unreacted intermediates. Column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer : Due to incomplete toxicity data, assume acute toxicity risks (oral, dermal, inhalation). Use PPE (gloves, goggles, lab coats), work in a fume hood, and implement waste disposal protocols per OSHA guidelines. Acute toxicity testing in model organisms (e.g., Daphnia magna) is advised for ecological risk assessment .

Advanced Research Questions

Q. How can structural analysis techniques resolve contradictions in the biological activity of this compound derivatives?

- Answer : X-ray crystallography or cryo-EM can elucidate binding modes to targets like reverse transcriptase or EPSPS enzymes. For instance, mutations in 2mEPSPS (a related enzyme) reduce glyphosate binding affinity, as shown in herbicide-resistant soybean studies . Pair crystallographic data with molecular dynamics simulations to validate mechanistic hypotheses .

Q. What experimental strategies are effective for evaluating the pharmacological potential of this compound?

- Answer :

- Antiviral activity : Screen against HIV reverse transcriptase using in vitro inhibition assays (IC₅₀ determination) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.

- Comparative studies : Benchmark against analogs (e.g., 2-Amino-4-chlorophenyl derivatives) to identify structure-activity relationships (SAR) .

Q. How should researchers address discrepancies in toxicity and ecological impact data for novel pyridine derivatives?

- Answer : Apply tiered testing:

- Tier 1 : Acute toxicity assays (OECD 423 for rodents; OECD 202 for Daphnia).

- Tier 2 : Chronic exposure studies (e.g., algal growth inhibition, OECD 201).

- Data validation : Use statistical tools (e.g., ANOVA) to compare results across labs, and consult databases like ECOTOX for historical benchmarks .

Q. What methodologies are recommended for studying the enzyme interaction mechanisms of this compound?

- Answer :

- Kinetic assays : Measure enzyme inhibition constants (Kᵢ) via spectrophotometry.

- Molecular docking : Use AutoDock Vina to predict binding sites on NOS isoforms (e.g., NOS1, NOS2) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Q. Methodological Notes

- Synthesis Optimization : Vary catalysts (e.g., KF vs. NaOH) and solvents (DMF vs. THF) to study yield differences .

- Ecological Impact : Use Lemma minor (duckweed) assays for rapid phytotoxicity screening .

- Data Contradictions : Apply triangulation (e.g., combine HPLC, NMR, and LC-MS) to confirm compound identity in conflicting studies .

特性

IUPAC Name |

4-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOIJCGWLQNKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8069430 | |

| Record name | 2-Amino-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60781-83-1 | |

| Record name | 4-Phenyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60781-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinamine, 4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060781831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinamine, 4-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8069430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。